molecular formula C8H11N5 B14670862 (6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine CAS No. 51584-35-1

(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine

Katalognummer: B14670862
CAS-Nummer: 51584-35-1
Molekulargewicht: 177.21 g/mol
InChI-Schlüssel: SPKZQHOOXGUQAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine is a chemical compound with a unique structure that includes a purine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine typically involves multiple steps, including the formation of the purine ring and subsequent modifications to introduce the desired functional groups. One common method involves the use of C15-Wittig salts, which are purified and then used in the synthesis of the compound . The reaction conditions often include specific solvents and temperatures to achieve the desired isomeric forms.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, sodium borohydride or lithium aluminum hydride can be used for reduction reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with different functional groups, which can be further studied for their unique properties.

Wissenschaftliche Forschungsanwendungen

(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine has several scientific research applications across different fields:

Wirkmechanismus

The mechanism of action of (6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, making the compound of interest for therapeutic applications. The exact molecular targets and pathways are still under investigation, but they likely involve purine-related mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3Z,6Z,9Z)-3,6,9-Octadecatriene
  • (3Z,6Z,9Z)-3,6,9-Nonadecatriene
  • (3Z,6Z,9Z)-1,3,6,9-Tetraenes

Uniqueness

(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine is unique due to its specific structural features and the presence of the purine ring system. This distinguishes it from other similar compounds, which may have different functional groups or chain lengths .

Eigenschaften

CAS-Nummer

51584-35-1

Molekularformel

C8H11N5

Molekulargewicht

177.21 g/mol

IUPAC-Name

N,3,7-trimethylpurin-6-imine

InChI

InChI=1S/C8H11N5/c1-9-7-6-8(11-5-12(6)2)13(3)4-10-7/h4-5H,1-3H3

InChI-Schlüssel

SPKZQHOOXGUQAR-UHFFFAOYSA-N

Kanonische SMILES

CN=C1C2=C(N=CN2C)N(C=N1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.